

# crystal structure of Methylisonicotinate-N-oxide

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## Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

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An In-depth Technical Guide on the Crystal Structure of **Methylisonicotinate-N-oxide**

This guide provides a comprehensive overview of the crystal structure of **Methylisonicotinate-N-oxide**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies and presents key data in a structured format for clarity and ease of comparison.

## Introduction

**Methylisonicotinate-N-oxide**, with the chemical formula  $C_7H_7NO_3$ , is a derivative of isonicotinic acid.[1] Understanding its three-dimensional structure is crucial for applications in medicinal chemistry and materials science, as the spatial arrangement of atoms dictates its physical and chemical properties. This document details the crystallographic parameters and the experimental procedures used in its structural determination.

## Crystal Structure and Properties

The crystal structure of **Methylisonicotinate-N-oxide** has been determined by single-crystal X-ray diffraction. The analysis reveals that the molecule crystallizes in a monoclinic system. A key structural feature is the near coplanarity of the benzene ring and the methyl ester group, with a dihedral angle of  $3.09(9)^\circ$ . [1][2][3] The crystal structure is stabilized by intermolecular C—H...O hydrogen bonds, which link the molecules to form layers parallel to the (101) plane. [1][2]

## Crystallographic Data

The fundamental crystallographic data for **Methylisonicotinate-N-oxide** at a temperature of 298 K are summarized in the table below.[\[1\]](#)[\[2\]](#)

| Parameter                                  | Value   |
|--|---|
| Chemical Formula                           | C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> |
| Molecular Weight ( g/mol )                 | 153.14  |
| Crystal System                             | Monoclinic                                    |
| Space Group                                | P2 <sub>1</sub> /c                            |
| a (Å)                                      | 7.2429 (14)                                   |
| b (Å)                                      | 10.347 (2)                                    |
| c (Å)                                      | 9.898 (2)                                     |
| β (°)                                      | 105.09 (3)                                    |
| Volume (Å <sup>3</sup> )                   | 716.2 (3)                                     |
| Z  | 4   |
| Density (calculated) (Mg/m <sup>3</sup> )  | 1.420   |
| Radiation Type                             | Mo Kα   |
| Wavelength (Å)                             | 0.71073                                       |
| Absorption coefficient (mm <sup>-1</sup> ) | 0.11  |

## Selected Bond Lengths and Angles

The following table presents a selection of significant bond lengths and angles within the **Methylisonicotinate-N-oxide** molecule.[\[1\]](#)

| Bond/Angle | Length (Å) / Degrees (°) |
|------------|--------------------------|
| N1—O3      | 1.292 (2)                |
| N1—C3      | 1.350 (3)                |
| N1—C2      | 1.357 (3)                |
| C5—C1      | 1.389 (3)                |
| O1—C7      | 1.445 (3)                |
| Angle      | Degrees (°)              |
| C3—N1—C2   | -                        |
| O3—N1—C3   | -                        |

Note: Specific angle values for C3—N1—C2 and O3—N1—C3 were not explicitly provided in the search results.

## Hydrogen Bond Geometry

The intermolecular hydrogen bonding plays a crucial role in the stability of the crystal lattice. The geometry of the C—H...O hydrogen bonds is detailed below.[\[1\]](#)

| D—H...A                  | D—H (Å) | H...A (Å) | D...A (Å) | D—H...A (°) |
|--------------------------|---------|-----------|-----------|-------------|
| C2—H2A...O2 <sup>i</sup> | 0.93    | 2.44      | 3.204 (3) | 139         |

Symmetry code: (i) x, -y+3/2, z-1/2

## Experimental Protocols

The experimental procedure for determining the crystal structure of **Methylisonicotinate-N-oxide** involved crystallization, data collection, and structure refinement.

## Crystallization

Colorless, block-shaped single crystals of **Methylisonicotinate-N-oxide** suitable for X-ray analysis were obtained by dissolving the compound in methanol and allowing the solvent to

evaporate slowly in the air.[1]

## X-ray Data Collection and Refinement

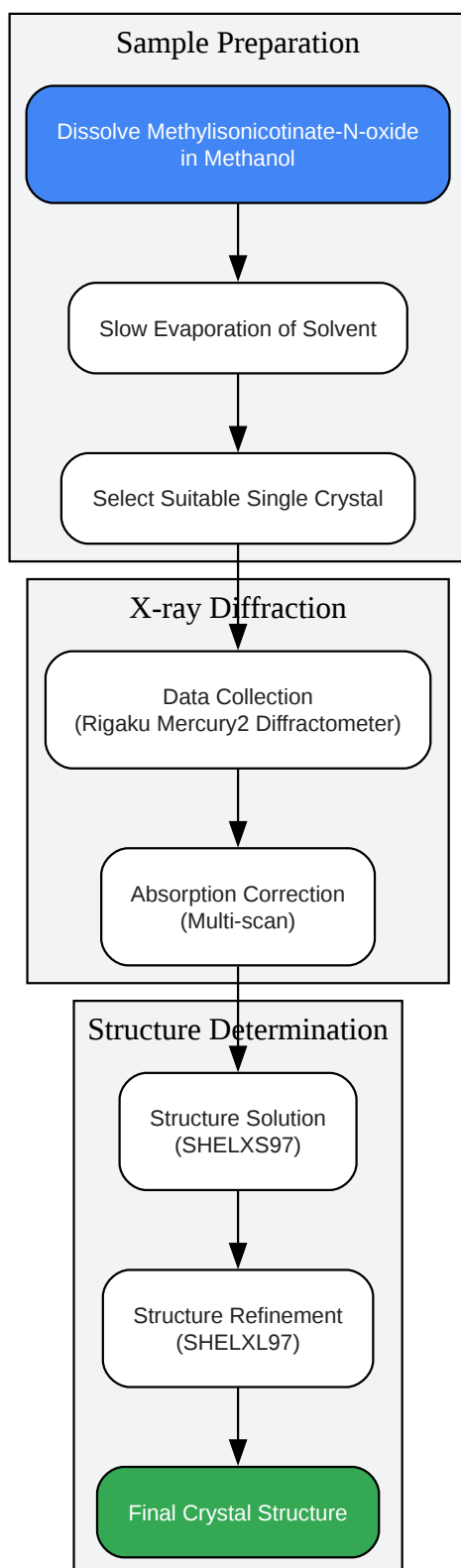
A Rigaku Mercury2 diffractometer was used for data collection.[1] A multi-scan absorption correction was applied to the collected data.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen atoms attached to carbon atoms were positioned geometrically and treated as riding atoms.[1]

The table below summarizes the data collection and refinement parameters.[1][2]

| Parameter                                      | Value           |
|--|-----------------|
| Diffractometer                                 | Rigaku Mercury2 |
| Measured reflections                           | 7070            |
| Independent reflections                        | 1640            |
| Reflections with $I > 2\sigma(I)$              | 972             |
| R <sub>int</sub>                               | 0.053           |
| $R[F^2 > 2\sigma(F^2)]$                        | 0.060           |
| wR(F <sup>2</sup> )                            | 0.180           |
| Goodness-of-fit (S)                            | 1.02            |
| Number of parameters                           | 100             |
| $\Delta\rho_{\text{max}}$ (e Å <sup>-3</sup> ) | 0.18            |
| $\Delta\rho_{\text{min}}$ (e Å <sup>-3</sup> ) | -0.16           |

## Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the following diagram.



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Caption: Experimental workflow for the crystal structure determination of **Methylisonicotinate-N-oxide**.

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- To cite this document: BenchChem. [crystal structure of Methylisonicotinate-N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142975#crystal-structure-of-methylisonicotinate-n-oxide>]

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